molecular formula C20H26N4 B5372513 1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile

1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile

Cat. No. B5372513
M. Wt: 322.4 g/mol
InChI Key: KQNLIOFUUMHDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess unique biochemical and physiological effects, making it an attractive candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile is not fully understood. However, research suggests that this compound acts as a selective serotonin receptor agonist and a dopamine receptor antagonist. This mechanism of action is believed to contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, this compound has been shown to decrease the release of glutamate, a neurotransmitter that is involved in the development of addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile in lab experiments is its unique mechanism of action. This compound has been shown to have a different mechanism of action than other antipsychotic and antidepressant drugs, making it an attractive candidate for further investigation. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile. One direction is to further investigate its potential use as a treatment for drug addiction and alcoholism. Another direction is to explore its potential use in the treatment of cancer and as an anti-inflammatory agent. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for drug interactions.

Synthesis Methods

The synthesis of 1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile involves a series of chemical reactions. The initial step involves the reaction of 3-methylbenzyl chloride with piperazine to form 4-(3-methylbenzyl)-1-piperazine. This intermediate compound is then reacted with 1-ethyl-2-bromo-4-(cyanomethyl)-1H-pyrrole to form the final product, this compound.

Scientific Research Applications

1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile has been extensively studied for its potential therapeutic applications. Research has shown that this compound has antipsychotic, anxiolytic, and antidepressant effects. It has also been shown to have potential as a treatment for drug addiction and alcoholism. Additionally, this compound has been studied for its potential use in the treatment of cancer and as an anti-inflammatory agent.

properties

IUPAC Name

1-ethyl-4-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-3-24-16-19(12-20(24)13-21)15-23-9-7-22(8-10-23)14-18-6-4-5-17(2)11-18/h4-6,11-12,16H,3,7-10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNLIOFUUMHDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C#N)CN2CCN(CC2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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